Phenol, 2,2'-thiobis[4-chloro-6-nitro-

説明

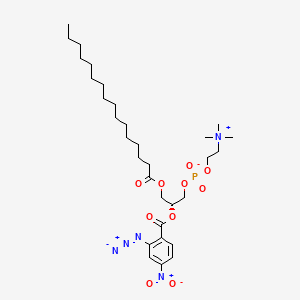

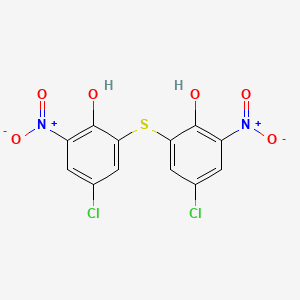

Phenol, 2,2’-thiobis[4-chloro-6-nitro-, also known as 4,4’-Thiobis(2-chloro-6-nitrophenol) or TNB, is a yellow crystalline powder. It is a halogenated organosulfide and phenol . It is soluble in water and organic solvents and is commonly used as a chromogenic reagent for the detection of thiol-containing compounds.

Molecular Structure Analysis

The molecular formula of Phenol, 2,2’-thiobis[4-chloro-6-nitro- is C12H6Cl2N2O6S . The exact mass is 443.78118 g/mol and the monoisotopic mass is 441.78323 g/mol .Chemical Reactions Analysis

Phenol, 2,2’-thiobis[4-chloro-6-nitro- is a halogenated organosulfide and phenol. It is incompatible with acids, diazo and azo compounds, halocarbons, isocyanates, aldehydes, alkali metals, nitrides, hydrides, and other strong reducing agents. Reactions with these materials may generate heat and toxic or flammable gas .Physical And Chemical Properties Analysis

Phenol, 2,2’-thiobis[4-chloro-6-nitro- is a solid . It does not react rapidly with air or water . When heated to decomposition, it emits very toxic fumes of sulfur oxides and chlorine-containing compounds .科学的研究の応用

Environmental Biotechnology

Field

This research falls under the field of Environmental Biotechnology .

Application Summary

The compound 2-chloro-4-nitrophenol (2C4NP) is a common chlorinated nitrophenol pollutant, and its environmental fate is of great concern . It has been used as an intermediate in the chemical syntheses of various pesticides, dyes, and pharmaceuticals .

Methods and Procedures

The Gram-negative bacterium, Cupriavidus sp. CNP-8, has been reported to degrade 2C4NP via the 1,2,4-benzenetriol (BT) pathway . The hnp gene cluster was suspected to be involved in the catabolism of 2C4NP because the hnp genes are significantly upregulated in the 2C4NP-induced strain CNP-8 compared to the uninduced strain .

Results and Outcomes

HnpAB, a two-component FAD-dependent monooxygenase, catalyzes the conversion of 2C4NP to BT via chloro-1,4-benzoquinone, with a Km of 2.7 ± 1.1 μΜ and a kcat / Km of 0.17 ± 0.03 μΜ −1 min −1 . HnpC, a BT 1,2-dioxygenase, was proved to catalyze BT ring-cleavage with formation of maleylacetate by HPLC-MS analysis .

Water Treatment

Field

This research falls under the field of Water Treatment .

Application Summary

The compound 2C4NP is a model contaminant from pharmaceutical and pesticide industries . It has been studied for its removal from aqueous solutions using HOCl and UV activated HOCl (UV/HOCl) processes .

Methods and Procedures

The study investigated the elimination of 4-nitrophenol and the generation of chlorinated byproducts in HOCl and UV/HOCl treatment processes . The UV/HOCl process was found to be more effective, removing 61.4% of 4-nitrophenol in 5 minutes with a HOCl dose of 60 μM .

Results and Outcomes

The study found that HO• and Cl• radicals played important roles in the UV/HOCl process . The formation of 2-chloro-4-nitrophenol and 2,6-dichloro-4-nitrophenol was less in the UV/HOCl process compared to the HOCl process . Trichloronitromethane (TCNM) was only found in the UV/HOCl process, and its production increased with increasing HOCl dosage .

Organic Synthesis

Field

This research falls under the field of Organic Synthesis .

Application Summary

2C4NP is frequently used as building blocks for dyes, plastics, explosives . It acts as a catalytic agent, petrochemical additive and is used in organic synthesis .

Methods and Procedures

2C4NP can react with sulfuric acid dimethyl ester to produce 2-chloro-4-nitro-anisole . This reaction will need reagents K2CO3 and xylene .

Results and Outcomes

The reaction of 2C4NP with sulfuric acid dimethyl ester results in the production of 2-chloro-4-nitro-anisole . This compound could have further applications in the synthesis of other organic compounds .

Safety And Hazards

特性

IUPAC Name |

4-chloro-2-(5-chloro-2-hydroxy-3-nitrophenyl)sulfanyl-6-nitrophenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H6Cl2N2O6S/c13-5-1-7(15(19)20)11(17)9(3-5)23-10-4-6(14)2-8(12(10)18)16(21)22/h1-4,17-18H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZAOJWJAARUYTMA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1[N+](=O)[O-])O)SC2=CC(=CC(=C2O)[N+](=O)[O-])Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H6Cl2N2O6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2073934 | |

| Record name | Phenol, 2,2'-thiobis[4-chloro-6-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2073934 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

377.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Phenol, 2,2'-thiobis[4-chloro-6-nitro- | |

CAS RN |

852-20-0 | |

| Record name | 2,2′-Thiobis[4-chloro-6-nitrophenol] | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=852-20-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Oxynide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000852200 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phenol, 2,2'-thiobis[4-chloro-6-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2073934 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,2'-thiobis[4-chloro-6-nitrophenol] | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.554 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-Oxa-1-azabicyclo[3.2.0]heptan-7-one](/img/structure/B1200142.png)